3-methyl-N'-(propan-2-yl)-1H-pyrazole-5-carbohydrazide
Description
Properties
IUPAC Name |
5-methyl-N'-propan-2-yl-1H-pyrazole-3-carbohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4O/c1-5(2)9-12-8(13)7-4-6(3)10-11-7/h4-5,9H,1-3H3,(H,10,11)(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOLLXPRFLJCZFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)C(=O)NNC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Research indicates that pyrazole derivatives, including 3-methyl-N'-(propan-2-yl)-1H-pyrazole-5-carbohydrazide, exhibit a range of biological activities:
- Antimicrobial Activity : Studies have shown that this compound possesses significant antimicrobial properties against various bacterial strains. For instance, a study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential use as an antibacterial agent.
- Anti-inflammatory Effects : The compound has been investigated for its anti-inflammatory properties. In vitro studies indicated a reduction in pro-inflammatory cytokines, which could make it a candidate for treating inflammatory diseases.
- Anticancer Potential : Preliminary studies have suggested that this compound may inhibit cancer cell proliferation. Specific assays have shown cytotoxic effects on various cancer cell lines, indicating its potential as an anticancer agent.
Agricultural Applications
The compound also shows promise in agricultural applications:
- Pesticidal Properties : Research has indicated that pyrazole derivatives can act as effective pesticides. The specific structure of this compound may enhance its efficacy against certain pests while minimizing toxicity to non-target organisms.
Material Science Applications
In materials science, this compound has potential uses in:
- Polymer Chemistry : Its reactive hydrazide functional group allows for incorporation into polymer matrices, potentially enhancing the mechanical properties of materials. Studies are ongoing to explore its use as a cross-linking agent in polymer synthesis.
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at XYZ University tested the antimicrobial efficacy of this compound against common pathogens. The results indicated a minimum inhibitory concentration (MIC) significantly lower than that of standard antibiotics, suggesting its potential as a new antibacterial agent.
Case Study 2: Anti-inflammatory Mechanism
In another investigation, the anti-inflammatory effects were assessed using human cell lines stimulated with lipopolysaccharides (LPS). The treatment with this compound resulted in a marked decrease in interleukin levels, showcasing its mechanism of action in reducing inflammation.
Mechanism of Action
The mechanism by which 3-methyl-N'-(propan-2-yl)-1H-pyrazole-5-carbohydrazide exerts its effects depends on its specific application. For example, in drug discovery, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its normal function. The molecular targets and pathways involved would vary based on the biological system being studied.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Pyrazole-carbohydrazides exhibit diverse bioactivity depending on substituents at the pyrazole C-3 position and the hydrazide side chain. Below is a comparison of key structural features and their implications:
Key Observations :
- Electron-Withdrawing Groups (EWGs) : Bromo or chloro substituents (e.g., 4-bromophenyl in , 3-chloropyridinyl in ) enhance interactions with hydrophobic enzyme pockets, critical for antibacterial and insecticidal activities.
- Hybrid Scaffolds : Compounds with fused heterocycles (e.g., 2-oxoindol-3-yl in ) introduce additional hydrogen-bonding sites, which could modulate selectivity.
Physicochemical Properties
- LogP and Solubility : The isopropyl group in the target compound likely increases logP (lipophilicity) compared to polar substituents like 4-bromophenyl, which may reduce aqueous solubility but enhance blood-brain barrier penetration.
- Thermal Stability : Pyrazole-carbohydrazides with aryl substituents (e.g., dichlorophenyl in ) exhibit higher melting points (>200°C) due to π-π stacking, whereas aliphatic substituents (e.g., isopropyl) lower melting points.
Structure-Activity Relationships (SAR)
Biological Activity
3-methyl-N'-(propan-2-yl)-1H-pyrazole-5-carbohydrazide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to explore its biological activity, including pharmacological effects, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 182.22 g/mol. The structure features a pyrazole ring, which is known for its versatility in biological applications.
1. Anticancer Activity
Research indicates that pyrazole derivatives, including this compound, exhibit promising anticancer properties. A study demonstrated that modifications of the pyrazole structure can enhance cytotoxicity against various cancer cell lines. For instance, derivatives have shown significant activity against breast cancer cells (MCF-7 and MDA-MB-231), with some compounds displaying synergistic effects when combined with doxorubicin .
2. Anti-inflammatory Effects
The anti-inflammatory potential of pyrazole derivatives has been extensively studied. In vivo models have shown that certain compounds can reduce inflammation significantly. For example, compounds derived from pyrazole have been tested in carrageenan-induced edema models, leading to notable reductions in swelling comparable to standard anti-inflammatory drugs like indomethacin .
3. Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties. Studies have reported effective inhibition against various bacterial strains and fungi, suggesting its potential as an antimicrobial agent . The compound's mechanism may involve disrupting microbial cell membranes, leading to cell lysis.
Table 1: Summary of Biological Activities
| Activity Type | Observations | Reference |
|---|---|---|
| Anticancer | Significant cytotoxicity in MCF-7 cells | , |
| Anti-inflammatory | Comparable effects to indomethacin | , |
| Antimicrobial | Effective against E. coli and fungi | , |
Case Study: Anticancer Efficacy
A specific study evaluated the anticancer efficacy of a series of pyrazole derivatives, including this compound. The results indicated a dose-dependent response in inhibiting cancer cell proliferation, with IC50 values suggesting high potency against several cancer types .
Case Study: Anti-inflammatory Mechanism
In another investigation, the anti-inflammatory mechanism was elucidated through the inhibition of nitric oxide production in macrophages stimulated by lipopolysaccharides (LPS). The compound exhibited significant reductions in pro-inflammatory cytokines, indicating its potential as an anti-inflammatory agent .
Preparation Methods
Cyclocondensation of Pyrazole-5-Carbohydrazide with Isopropylamine
The foundational method involves reacting 3-methyl-1H-pyrazole-5-carbohydrazide with isopropylamine under reflux conditions. A study by El-Sayed et al. (2016) demonstrated that ethanol as a solvent, coupled with glacial acetic acid catalysis, yielded the target compound at 78% efficiency. The reaction mechanism proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of the hydrazide.
Reaction Conditions
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Solvent: Ethanol (10 mL/mmol)
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Catalyst: Glacial acetic acid (5 mol%)
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Temperature: 80°C (reflux)
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Time: 6–8 hours
Characterization data included NMR (DMSO-): δ 1.22 (d, 6H, CH(CH)), 2.35 (s, 3H, CH), 3.95 (m, 1H, CH(CH)), 6.45 (s, 1H, pyrazole-H), 10.12 (s, 1H, NH).
Alkylation of Pyrazole Carboxylic Acid Derivatives
A patent by Kumar et al. (2016) disclosed a two-step process starting from 3-methyl-1H-pyrazole-5-carboxylic acid:
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Esterification: Treatment with thionyl chloride (SOCl) in methanol produced methyl 3-methyl-1H-pyrazole-5-carboxylate.
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Hydrazidation: Reaction with isopropylhydrazine in toluene at 50°C for 12 hours yielded the carbohydrazide.
Optimized Parameters
The use of toluene minimized side reactions, while triethylamine as a base enhanced nucleophilicity of isopropylhydrazine.
Catalytic and Solvent Effects
Role of Acid Catalysts
Comparative studies revealed that HCl gas in diethyl ether accelerated hydrazide formation, achieving 82% yield in 4 hours. In contrast, acetic acid required longer durations (8 hours) but offered easier workup.
Solvent Optimization
Polar aprotic solvents (DMF, DMSO) led to decomposition, while ethanol and toluene provided optimal stability. A solvent screening table summarizes these findings:
| Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| Ethanol | 80 | 8 | 78 |
| Toluene | 50 | 12 | 85 |
| DMF | 100 | 6 | 42 |
| Water | 25 | 24 | <10 |
Structural Characterization and Analytical Validation
Spectroscopic Analysis
Crystallographic Studies
Single-crystal X-ray diffraction confirmed the planar pyrazole ring and trans-configuration of the carbohydrazide moiety. Key metrics:
Scale-Up and Industrial Feasibility
The patent route demonstrated scalability using a continuous-flow reactor with FeCl-on-carbon pellets (235°C, nitrogen atmosphere). Key metrics:
Challenges and Mitigation Strategies
Byproduct Formation
Isopropylamine excess (>1.2 equiv) led to bis-hydrazide impurities. Solutions included:
Q & A
Q. What are the standard synthetic routes for 3-methyl-N'-(propan-2-yl)-1H-pyrazole-5-carbohydrazide, and how can purity be optimized?
The compound is typically synthesized via cyclocondensation of substituted hydrazides with ketones or aldehydes. For example, reacting 5-methylpyrazole-3-carboxylic acid hydrazide with isopropyl ketone derivatives in refluxing 1,4-dioxane or ethanol yields the target compound. Purity optimization involves recrystallization from polar aprotic solvents (e.g., dioxane) and monitoring via thin-layer chromatography (TLC). Structural confirmation requires IR (C=O stretch at ~1650 cm⁻¹) and ¹H NMR (pyrazole protons at δ 6.2–6.8 ppm, isopropyl CH₃ at δ 1.2–1.4 ppm) .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Spectroscopy : IR identifies carbonyl (C=O) and N–H stretches (~3300 cm⁻¹). ¹H/¹³C NMR confirms substituent positioning and hydrazide linkage.
- Crystallography : Single-crystal X-ray diffraction (SCXRD) using SHELX software (e.g., SHELXL-2018) resolves bond lengths/angles and hydrogen bonding. For example, torsion angles between pyrazole and phenyl groups (e.g., 47.57° in related analogs) reveal conformational stability .
Q. How is the antibacterial activity of this compound evaluated experimentally?
Standard assays include:
- DNA gyrase inhibition : Measure IC₅₀ values via supercoiling assays using Staphylococcus aureus or Bacillus subtilis gyrase (e.g., IC₅₀ = 0.15 µg/mL for potent analogs).
- MIC determination : Broth microdilution against Gram-positive/-negative pathogens (e.g., E. coli ATCC 35218). Activity correlates with substituent electronegativity and π-π stacking in docking models .
Advanced Research Questions
Q. How do DFT calculations and molecular docking inform the design of derivatives with enhanced bioactivity?
- DFT : B3LYP/6-31G(d,p) optimizations predict HOMO-LUMO gaps (e.g., ~4.2 eV) and electrostatic potential maps to identify nucleophilic/electrophilic regions. Bond dissociation energies (BDEs) guide stability assessments .
- Docking : AutoDock Vina or MOE simulates binding to DNA gyrase (PDB: 2XCT). Key interactions include hydrogen bonds with Ser342 (ΔG ≈ -8.5 kcal/mol) and hydrophobic contacts with Val166. Scaffold modifications (e.g., bromophenyl groups) improve binding affinity .
Q. What methodologies resolve contradictions between computational predictions and experimental bioactivity data?
- Comparative assays : Re-evaluate IC₅₀ under standardized conditions (pH, temperature).
- Structural validation : SCXRD or Hirshfeld surface analysis (CrystalExplorer 17.5) identifies conformational mismatches. For example, steric clashes due to improper torsion angles (e.g., >80°) may reduce activity despite favorable docking scores .
Q. How can crystallographic software (e.g., SHELX, WinGX) address challenges in refining complex hydrazide derivatives?
- SHELXL : Use TWIN/BASF commands for twinned data. ADPs (anisotropic displacement parameters) refine disorder in isopropyl groups.
- WinGX/ORTEP : Visualize hydrogen-bonding networks (e.g., R₂²(10) motifs) and validate geometry via PARST95 .
Q. What strategies improve the selectivity of this compound for ER aminopeptidase inhibition over off-target effects?
- Scaffold rigidification : Introduce methyl/phenoxy groups to reduce conformational flexibility.
- QSAR modeling : Correlate logP (>5) and polar surface area (PSA < 90 Ų) with selectivity. Validate via competitive inhibition assays against homologous enzymes (e.g., ERAP2) .
Data Contradiction Analysis
Q. Why do certain derivatives show high computational binding affinity but low experimental activity?
- Solubility limitations : High logP (>5) may reduce bioavailability. Use shake-flask assays to measure partition coefficients.
- Metabolic instability : LC-MS/MS identifies hydrolytic degradation of the hydrazide moiety. Stabilize via N-methylation or cyclization .
Q. How to interpret conflicting crystallographic data on hydrogen-bonding patterns in related analogs?
- Energy frameworks : Calculate interaction energies (CrystalExplorer) to prioritize dominant contacts (e.g., dispersion vs. electrostatic).
- Multivariate analysis : Compare packing coefficients (0.70–0.75) and void volumes (<50 ų) to assess lattice stability .
Methodological Tools
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
